(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid
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Overview
Description
(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is a boronic acid derivative with the molecular formula C10H16BNO3 and a molecular weight of 209.05 g/mol . This compound is characterized by the presence of a furan ring substituted with a boronic acid group and a 2-methylpiperidin-1-yl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via borylation reactions, often using palladium-catalyzed cross-coupling reactions with boronic acid derivatives.
Attachment of the 2-Methylpiperidin-1-yl Group: The 2-methylpiperidin-1-yl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the 2-methylpiperidin-1-yl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various aryl or vinyl-substituted furan derivatives.
Scientific Research Applications
(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition of enzyme activity or modulation of receptor function . The furan ring and 2-methylpiperidin-1-yl group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds share the furan ring structure and exhibit similar reactivity in organic synthesis.
(E)-1-(5-(Hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound also contains a furan ring and demonstrates similar chemical properties.
Uniqueness
(4-(2-Methylpiperidin-1-yl)furan-2-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and enables its use in cross-coupling reactions. The 2-methylpiperidin-1-yl group further enhances its binding affinity and specificity in biological applications .
Properties
Molecular Formula |
C10H16BNO3 |
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Molecular Weight |
209.05 g/mol |
IUPAC Name |
[4-(2-methylpiperidin-1-yl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H16BNO3/c1-8-4-2-3-5-12(8)9-6-10(11(13)14)15-7-9/h6-8,13-14H,2-5H2,1H3 |
InChI Key |
MTQZKTQPTQPJSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCCCC2C)(O)O |
Origin of Product |
United States |
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